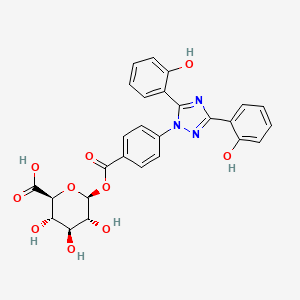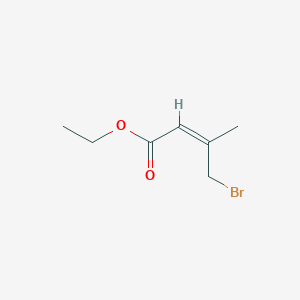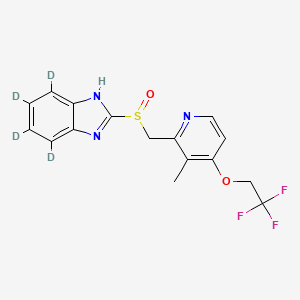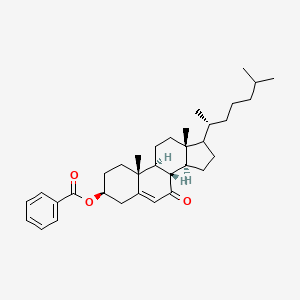
Déférasirox acyl-bêta-D-glucuronide
Vue d'ensemble
Description
Deferasirox acyl-beta-D-glucuronide is a metabolite of deferasirox, an iron chelator used to treat chronic iron overload caused by blood transfusions. This compound is formed through the glucuronidation of deferasirox, a process that enhances its solubility and facilitates its excretion from the body .
Applications De Recherche Scientifique
Deferasirox acyl-beta-D-glucuronide is primarily used in scientific research to study the metabolism and pharmacokinetics of deferasirox. It serves as a reference standard for analytical method development, method validation, and quality control in the pharmaceutical industry. Additionally, it is used in studies investigating the metabolic pathways and excretion mechanisms of deferasirox .
Mécanisme D'action
Target of Action
Deferasirox Acyl-beta-D-Glucuronide is a metabolite of Deferasirox . Deferasirox is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . Its primary target is iron (as Fe3+), and it is used to treat chronic iron overload caused by blood transfusions .
Mode of Action
Deferasirox Acyl-beta-D-Glucuronide, like its parent compound Deferasirox, acts by binding to iron (Fe3+) in the body. This binding promotes iron excretion, primarily via the feces . It is selective for iron and has very low affinity for other metals such as zinc and copper .
Biochemical Pathways
The main pathway of Deferasirox metabolism is via hepatic glucuronidation to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) . Metabolism by cytochrome P450 (CYP) enzymes appears to contribute to a much lesser extent .
Pharmacokinetics
Deferasirox is well absorbed and reaches maximum plasma concentration 1-4 hours post-dose . Its long half-life (11-19 hours) allows for once-daily oral administration . Excretion occurs largely in the feces (84% of dose), and renal excretion accounts for only 8% of the dose . Dose adjustment is required for patients with hepatic impairment .
Result of Action
The action of Deferasirox Acyl-beta-D-Glucuronide results in the reduction of body iron in iron-overloaded patients. This is achieved through the chelation and subsequent excretion of iron, thereby reducing iron accumulation which can lead to increased morbidity and mortality .
Action Environment
The action of Deferasirox Acyl-beta-D-Glucuronide can be influenced by various environmental factors. For instance, food can affect its bioavailability, hence it is recommended that Deferasirox be taken at least 30 minutes before food . Additionally, coadministration with strong uridine diphosphate glucuronosyltransferase inducers or bile acid sequestrants may require dose adjustment .
Analyse Biochimique
Biochemical Properties
Deferasirox Acyl-beta-D-glucuronide, as a metabolite of Deferasirox, may share similar biochemical properties with its parent compound. Deferasirox is known to interact with iron (Fe3+) in the body, forming a stable complex which is then eliminated via the kidneys
Cellular Effects
Its parent compound, Deferasirox, is known to chelate excess iron in the body, thereby preventing iron-induced cellular damage
Molecular Mechanism
Its parent compound, Deferasirox, works by binding to iron (Fe3+) in a 2:1 ratio, forming a stable complex . This complex is then excreted from the body, reducing iron overload .
Temporal Effects in Laboratory Settings
Its parent compound, Deferasirox, is known to have sustained labile plasma iron suppression with no rebound between doses .
Metabolic Pathways
Deferasirox Acyl-beta-D-glucuronide is a metabolite of Deferasirox, which is primarily metabolized via glucuronidation . The main pathway of Deferasirox metabolism is via glucuronidation to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) .
Transport and Distribution
Its parent compound, Deferasirox, is known to be well-absorbed and distributed in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deferasirox acyl-beta-D-glucuronide involves the glucuronidation of deferasirox. This reaction typically occurs in the liver, where deferasirox is conjugated with glucuronic acid by the enzyme uridine diphosphate glucuronosyltransferase (UGT). The reaction conditions include the presence of UGT enzymes, glucuronic acid, and appropriate cofactors .
Industrial Production Methods
Industrial production of deferasirox acyl-beta-D-glucuronide is not commonly performed as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic glucuronidation process. This involves the use of glucuronic acid derivatives and catalysts under controlled conditions to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Deferasirox acyl-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to deferasirox and glucuronic acid under acidic or enzymatic conditions. Additionally, it may undergo further conjugation reactions to form more complex metabolites .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.
Conjugation: Glucuronic acid derivatives and UGT enzymes for glucuronidation reactions.
Major Products Formed
The major products formed from the hydrolysis of deferasirox acyl-beta-D-glucuronide are deferasirox and glucuronic acid. Further conjugation reactions can lead to the formation of more complex glucuronide conjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deferasirox: The parent compound, an iron chelator used to treat chronic iron overload.
Deferiprone: Another iron chelator used for similar indications.
Deferoxamine: An older iron chelator used for acute and chronic iron overload
Uniqueness
Deferasirox acyl-beta-D-glucuronide is unique in its role as a metabolite that enhances the excretion of deferasirox. Unlike deferiprone and deferoxamine, which are administered directly, deferasirox acyl-beta-D-glucuronide is formed in vivo and plays a crucial role in the pharmacokinetics of deferasirox. Its formation and excretion are essential for the therapeutic efficacy of deferasirox in managing iron overload .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)23-28-24(16-6-2-4-8-18(16)32)30(29-23)14-11-9-13(10-12-14)26(38)40-27-21(35)19(33)20(34)22(39-27)25(36)37/h1-12,19-22,27,31-35H,(H,36,37)/t19-,20-,21+,22-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCGZJLIVXVFPM-AWZWVWSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747432 | |
| Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233196-91-2 | |
| Record name | Deferasirox acyl-beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233196912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFERASIROX ACYL-.BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904IZ54WYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B1140980.png)








![(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1140994.png)

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)
